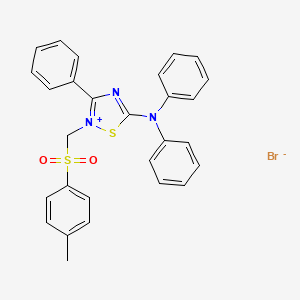
5-(Diphenylamino)-3-phenyl-2-(tosylmethyl)-1,2,4-thiadiazol-2-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that likely contains a thiadiazolium ring, which is a type of heterocyclic compound. The molecule also contains diphenylamino and tosylmethyl groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves reactions similar to the Van Leusen Reaction . This reaction allows the conversion of a ketone into a nitrile using tosylmethyl isocyanide (TosMIC) as a synthon .Chemical Reactions Analysis
The compound likely undergoes reactions similar to other thiadiazolium compounds. For example, the Van Leusen Reaction involves the conversion of a ketone into a nitrile using tosylmethyl isocyanide (TosMIC) as a synthon .Scientific Research Applications
Optoelectronic Applications
Overview: Light-emitting conjugated organic compounds have garnered significant interest among researchers due to their tunable optoelectronic properties. These compounds find applications in various devices, including field-effect transistors, photovoltaic cells, light-emitting diodes, and sensors .
Diphenylamine (DPA) and Benzothiadiazole (BTD) Derivatives:Other Potential Applications
5,6-(Dicarboxylate)-Pyridin-3-yl Methyl-Trimethyl Ammonium Bromide (DPTAB):properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylmethyl]-N,N,3-triphenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N3O2S2.BrH/c1-22-17-19-26(20-18-22)35(32,33)21-30-27(23-11-5-2-6-12-23)29-28(34-30)31(24-13-7-3-8-14-24)25-15-9-4-10-16-25;/h2-20H,21H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFBVQMZKPPZHO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C[N+]2=C(N=C(S2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Diphenylamino)-3-phenyl-2-(tosylmethyl)-1,2,4-thiadiazol-2-ium bromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-cyclopentyl-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B2716391.png)


![N-(benzo[d]thiazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2716396.png)
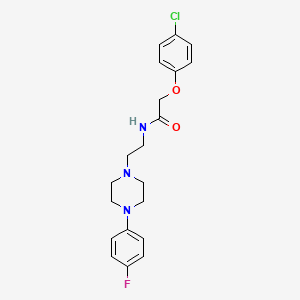
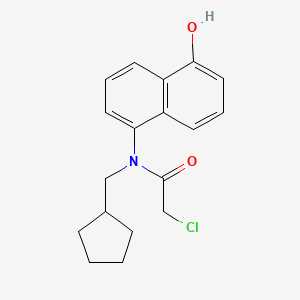
![2-Chloro-N-[3-(2-methyl-thiazol-4-yl)-phenyl]-acetamide](/img/structure/B2716404.png)
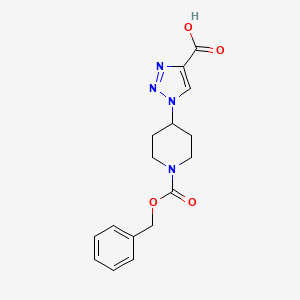
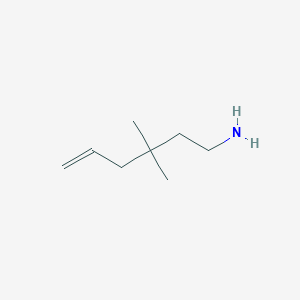
![3-amino-N-(2,4-dimethoxyphenyl)-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2716409.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2-fluorophenylsulfonamido)propanamide](/img/structure/B2716410.png)


![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2716414.png)